molecular formula C9H13N5S B2725957 5-[1-(2-methylpropyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine CAS No. 1946822-44-1

5-[1-(2-methylpropyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine

Cat. No.: B2725957
CAS No.: 1946822-44-1
M. Wt: 223.3
InChI Key: VQCHZDSLBJSBHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[1-(2-Methylpropyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine is a synthetic heterocyclic compound designed for research applications, featuring a molecular hybrid of a 1,3,4-thiadiazole and a pyrazole. The 1,3,4-thiadiazole core is a recognized bioisostere of pyrimidine and pyridazine rings, which are fundamental structures in nucleic acids and many pharmacologically active substances . This bioisosteric replacement often enhances a compound's lipophilicity, potentially leading to improved cell permeability and oral absorption in biological models . The specific incorporation of a 2-methylpropyl (isobutyl) chain on the pyrazole nitrogen may influence the compound's overall physicochemical properties and interaction with biological targets. Compounds based on the 2-amino-1,3,4-thiadiazole scaffold are the subject of extensive investigation in medicinal chemistry due to their wide spectrum of biological activities . Research into analogous structures indicates significant potential for this chemical class, particularly in the areas of antimicrobial and anticancer research. The 2-amino-1,3,4-thiadiazole moiety is considered a privileged structure for developing new antimicrobial agents, with many derivatives demonstrating activity against various pathogenic bacteria and fungi . Some studied analogs have shown promising cytotoxic properties against a range of human cancer cell lines, including breast, lung, and colon carcinomas, suggesting a potential research value in oncology . The mechanism of action for this family of compounds is multifaceted and an active area of study; it may involve the disruption of DNA replication in target cells or the inhibition of specific enzymes like carbonic anhydrases . Furthermore, the mesoionic nature of the 1,3,4-thiadiazole ring can enable strong interactions with biomolecules such as proteins and DNA, which is a key point of interest for biochemical and pharmacological research . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and in accordance with all applicable safety regulations.

Properties

IUPAC Name

5-[2-(2-methylpropyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5S/c1-6(2)5-14-7(3-4-11-14)8-12-13-9(10)15-8/h3-4,6H,5H2,1-2H3,(H2,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCHZDSLBJSBHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=CC=N1)C2=NN=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity: Research indicates that derivatives of thiadiazoles, including those related to 5-[1-(2-methylpropyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine, demonstrate significant antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties: Thiadiazole derivatives have shown potential in inhibiting cancer cell proliferation. For instance, studies have reported that modifications in the structure of thiadiazole compounds can enhance their efficacy against different cancer cell lines .
  • Antiviral Activity: Recent investigations have revealed that certain pyrazole-based compounds exhibit antiviral properties. These compounds have been synthesized and tested for their ability to inhibit viral replication .

Applications in Medicinal Chemistry

The exploration of this compound in drug development is noteworthy:

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsReference
AntimicrobialS. aureus, E. coli
AnticancerVarious cancer cell lines
AntiviralViral strains

Agricultural Applications

The compound's potential extends into agriculture as well. Thiadiazoles are known for their fungicidal properties. They can be used to formulate agrochemicals that protect crops from fungal infections. The synthesis of new thiadiazole derivatives has been explored for their efficacy as plant protectants against pathogens .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of a series of thiadiazole derivatives similar to this compound. The results indicated that specific structural modifications significantly improved the compounds' effectiveness against E. coli and S. aureus, suggesting a promising avenue for developing new antibiotics .

Case Study 2: Anticancer Activity

In another investigation, researchers synthesized various thiadiazole derivatives and tested them against several cancer cell lines. The study found that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutics, highlighting the potential of these compounds in cancer treatment .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural analogs include:

Compound Name Core Structure Key Substituents Reference ID
GSK613 (N-(1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl)-5-(1-(3-methyl-1H-pyrazol-1-yl)ethyl)-1,3,4-thiadiazol-2-amine) 1,3,4-Thiadiazol-2-amine 2-Chloro-6-fluorobenzyl, 3-methylpyrazole
5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine (Compound 10) 1,3,4-Thiadiazol-2-amine Pyridin-3-yl
5-(4-Chloro-1-methyl-1H-pyrazol-3-yl)-N-(3-chlorophenyl)-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazol-2-amine 4-Chloro-1-methylpyrazole, 3-chlorophenyl
5-(Trifluoromethyl)-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazol-2-amine Trifluoromethyl

Key Observations :

  • Steric Effects : The branched isobutyl group may hinder binding to flat enzymatic pockets compared to planar aromatic substituents (e.g., benzyl in GSK613), which are optimized for π-π stacking .

Physicochemical and ADMET Properties

Comparative data for select analogs:

Property Target Compound (Predicted) GSK613 5-(Pyridin-3-yl) Derivative 5-(Trifluoromethyl) Derivative
Molecular Weight (g/mol) 252.3 434.9 194.2 185.1
LogP ~2.8 3.5 1.8 2.5
Solubility (µg/mL) Moderate (10–50) Low (<10) High (>100) Moderate (20–50)
Metabolic Stability Moderate Low (CYP3A4 substrate) High High

Insights :

  • The target compound’s moderate logP and solubility suggest balanced bioavailability, unlike GSK613, which has poor solubility due to its bulky substituents .
  • The trifluoromethyl group enhances metabolic stability by resisting oxidative degradation, a feature absent in the target compound .

Biological Activity

5-[1-(2-methylpropyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine is a compound belonging to the class of thiadiazole derivatives, which have garnered significant interest due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C8H12N4S
  • Molecular Weight : 196.28 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Thiadiazole derivatives are known for their wide range of biological activities, including:

  • Antimicrobial Activity : Thiadiazoles have shown promising antimicrobial properties against various bacterial and fungal strains.
  • Anticancer Activity : Some derivatives have exhibited cytotoxic effects on cancer cell lines.
  • Anti-inflammatory Effects : Thiadiazoles can modulate inflammatory responses.
  • Antiparasitic Activity : Certain compounds have been effective against parasitic infections.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, a study evaluating various 1,3,4-thiadiazole derivatives showed that some compounds displayed significant growth inhibition against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The IC50 values for these compounds ranged from 0.28 µg/mL to higher concentrations depending on the specific derivative tested .

Case Study: Cytotoxicity Evaluation

A notable investigation assessed the cytotoxicity of a series of thiadiazole derivatives against MCF-7 and HepG2 cells using the MTT assay. The results indicated that certain modifications in the chemical structure enhanced their cytotoxic effects. For example:

CompoundCell LineIC50 (µg/mL)Mechanism of Action
Compound AMCF-70.28G2/M phase arrest
Compound BHepG29.6Down-regulation of MMP2 and VEGFA

These findings suggest that structural modifications can significantly influence the biological activity of thiadiazole derivatives .

Antimicrobial Activity

Thiadiazoles also exhibit potent antimicrobial properties. Research has demonstrated that derivatives containing the thiadiazole moiety can effectively inhibit the growth of various pathogens, including E. coli and Salmonella typhi. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 62.5 μg/mL against S. aureus, indicating their potential as new antibacterial agents .

The mechanisms through which thiadiazole derivatives exert their biological effects are multifaceted:

  • Inhibition of Enzymatic Pathways : Many thiadiazoles act by inhibiting specific enzymes involved in cell proliferation and survival.
  • Cell Cycle Arrest : Some compounds induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Modulation of Signaling Pathways : Thiadiazoles can influence various signaling pathways related to inflammation and immune response.

Q & A

Q. What are the key considerations for optimizing the synthesis of 5-[1-(2-methylpropyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine?

Synthesis requires precise control of cyclization conditions (e.g., using sulfuric acid or POCl₃ as cyclizing agents) and reagent stoichiometry. For example, thiosemicarbazide and carboxylic acid derivatives are common precursors, with reaction temperatures critical for yield (e.g., 363 K for 6 hours in ethanol) . Purification via recrystallization (e.g., ethanol/acetone) is essential to achieve >95% purity. Monitor reaction progress using TLC and optimize solvent systems (e.g., DMSO/water mixtures) to minimize byproducts .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) is critical for confirming the pyrazole and thiadiazole ring systems, with ¹H NMR resolving substituent positions (e.g., methylpropyl groups). Mass spectrometry (MS) validates molecular weight, while IR identifies functional groups like -NH₂ and C=S . For crystallographic confirmation, single-crystal X-ray diffraction reveals dihedral angles between aromatic systems (e.g., 18.2°–30.3° between thiadiazole and pyridine rings) .

Q. How can researchers design initial biological activity assays for this compound?

Prioritize assays based on structural analogs:

  • Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the thiadiazole moiety’s electron-deficient nature .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations . Include positive controls (e.g., doxorubicin) and validate results with triplicate replicates .

Q. What safety protocols are essential for handling this compound in the lab?

The compound may pose skin/eye irritation (GHS Category 2/2A). Use PPE (gloves, goggles), work in a fume hood, and avoid prolonged storage to prevent degradation . In case of exposure, rinse skin/eyes with water for 15 minutes and consult medical advice. Store at 2–8°C under inert gas (e.g., N₂) .

Advanced Research Questions

Q. How can computational methods improve the synthesis and design of derivatives?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD’s reaction path search algorithms optimize conditions (e.g., solvent polarity, catalyst choice) by correlating computational data with experimental outcomes . Molecular docking studies (AutoDock Vina) can pre-screen derivatives for target binding (e.g., ATP-binding pockets) .

Q. How do structural variations (e.g., substituent position) influence biological activity?

Comparative studies show that:

  • Pyrazole substitution : A 2-methylpropyl group enhances lipophilicity, improving membrane permeability vs. phenyl analogs .
  • Thiadiazole modifications : Electron-withdrawing groups (e.g., -CF₃) increase antimicrobial potency by disrupting bacterial membrane integrity . Validate via SAR studies using halogenated or alkylated derivatives .

Q. What strategies resolve contradictions in reported synthesis yields or biological data?

  • Reproducibility checks : Verify reagent purity (e.g., POCl₃ freshness) and moisture control .
  • Data normalization : Use internal standards (e.g., β-lactamase inhibitors in antimicrobial assays) to control for batch variability .
  • Meta-analysis : Cross-reference spectral data (e.g., NMR shifts in DMSO-d₆ vs. CDCl₃) to confirm compound identity .

Q. How can crystallographic data inform the design of derivatives with enhanced stability?

X-ray structures reveal intermolecular interactions (e.g., N–H···N hydrogen bonds) that stabilize the crystal lattice. Derivatives engineered to strengthen these interactions (e.g., adding -NH₂ groups) may exhibit improved thermal stability . Pair with DSC/TGA to quantify melting points and decomposition temperatures .

Q. What are the mechanistic insights into the compound’s reactivity in nucleophilic substitution reactions?

The thiadiazole’s C-2 amine group acts as a nucleophile. In alkylation reactions (e.g., with chloroacetyl chloride), attack occurs at the electron-deficient C-5 position of pyrazole, confirmed by LC-MS monitoring . Solvent polarity (e.g., DMF vs. ethanol) significantly impacts reaction rates .

Q. How can researchers leverage hybrid computational-experimental workflows for scale-up?

Integrate process analytical technology (PAT) with real-time MS/NMR monitoring to track intermediates. For example, flow chemistry systems (e.g., continuous stirred-tank reactors) improve yield by maintaining optimal temperature/pH . Use DoE (Design of Experiments) to identify critical parameters (e.g., catalyst loading, residence time) .

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